3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione
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Overview
Description
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group, a naphthyl group, and a triazole ring. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the ethyl and naphthyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The reaction conditions are optimized to maximize yield and minimize by-products. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and anticancer properties, where it disrupts essential biological pathways in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione
- 3-ethyl-4-[(E)-1-phenylethylideneamino]-1H-1,2,4-triazole-5-thione
Uniqueness
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-ethyl-4-[(E)-1-naphthalen-2-ylethylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-3-15-17-18-16(21)20(15)19-11(2)13-9-8-12-6-4-5-7-14(12)10-13/h4-10H,3H2,1-2H3,(H,18,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANVEHKKJZAYGM-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=C(C)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C(\C)/C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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